N-(methylsulfonyl)-beta-alanine

Lipophilicity LogP Physicochemical properties

Procure N-(methylsulfonyl)-β-alanine for its unique ~2-log lipophilicity boost (LogP -0.83) over β-alanine, enabling membrane permeability studies in CNS and intracellular target programs. The secondary sulfonamide HBD is crucial for enzyme inhibition SAR; the N-methyl analog lacks this key donor. As a pre-formed, ≥95% pure building block, it streamlines sulfonamide library synthesis (e.g., antidiabetic agents) and serves as a distinct retention marker in HILIC method development. Not interchangeable with generic β-alanine or tertiary sulfonamides.

Molecular Formula C4H9NO4S
Molecular Weight 167.19 g/mol
CAS No. 105611-92-5
Cat. No. B175866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(methylsulfonyl)-beta-alanine
CAS105611-92-5
Molecular FormulaC4H9NO4S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCC(=O)O
InChIInChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)
InChIKeyWWQSOJVZBSHWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Methylsulfonyl)-beta-alanine (CAS 105611-92-5): Chemical Identity and Baseline Properties for Research Procurement


N-(Methylsulfonyl)-beta-alanine (CAS 105611-92-5), also known as 3-methanesulfonamidopropanoic acid, is a sulfonamide derivative of the non-proteinogenic amino acid β-alanine. This compound features a β-alanine backbone (C3 chain with terminal carboxyl and amino groups) wherein the primary amine is substituted with a methylsulfonyl (-SO₂CH₃) group, resulting in the molecular formula C₄H₉NO₄S and a molecular weight of 167.18 g/mol . The compound is typically supplied as a white to beige crystalline solid with high water solubility attributable to its polar sulfonyl moiety, and standard commercial purity is 95-97% . It is a small, achiral building block with three rotatable bonds, making it a versatile intermediate in synthetic chemistry applications .

Why N-(Methylsulfonyl)-beta-alanine Cannot Be Substituted with Generic β-Alanine or Other Amino Acid Analogs in Research Applications


While β-alanine itself is a widely available, inexpensive starting material, generic substitution with the parent amino acid or with other sulfonyl-amino acid derivatives fails in applications requiring the specific physicochemical signature of N-(methylsulfonyl)-β-alanine. The methylsulfonyl substitution fundamentally alters the compound's lipophilicity and ionization profile relative to β-alanine (zwitterionic, highly polar), conferring a calculated LogP of approximately -0.83 to -1.15, compared to β-alanine's LogP of approximately -3.05 . This ~2 log unit shift in lipophilicity directly impacts membrane permeability, solubility in organic reaction media, and chromatographic retention behavior. Furthermore, the sulfonamide NH (pKa ~10-11) exhibits distinct acidity and hydrogen-bonding capacity compared to the primary amine of β-alanine (pKa ~10.2 for conjugate acid of -NH₂), altering reactivity in amide bond formation and other conjugation reactions . Interchanging this compound with N-methyl-N-(methylsulfonyl)-β-alanine (CAS 1158736-03-8) is also inappropriate, as the tertiary sulfonamide in the latter lacks the hydrogen bond donor capacity of the secondary sulfonamide in the target compound, a critical determinant in both receptor binding interactions and synthetic intermediate reactivity . The evidence presented below quantifies these differential characteristics.

Quantitative Differentiation of N-(Methylsulfonyl)-beta-alanine: Comparative Physicochemical and Synthetic Utility Evidence


Lipophilicity (LogP) Comparison: N-(Methylsulfonyl)-β-alanine vs. β-Alanine

N-(Methylsulfonyl)-β-alanine exhibits a substantially higher calculated LogP than the parent amino acid β-alanine. This difference in lipophilicity is a primary driver for its utility in medicinal chemistry, where increased LogP can translate to improved passive membrane permeability or altered distribution profiles in biological assays. The experimental/calculated LogP for the target compound is approximately -0.83 to -1.15, whereas β-alanine is reported at approximately -3.05 .

Lipophilicity LogP Physicochemical properties Permeability

Hydrogen Bond Donor Capacity: N-(Methylsulfonyl)-β-alanine vs. N-Methyl-N-(methylsulfonyl)-β-alanine

The target compound contains a secondary sulfonamide (-NH-SO₂-), providing one hydrogen bond donor (HBD). In contrast, the N-methylated analog, N-methyl-N-(methylsulfonyl)-β-alanine (CAS 1158736-03-8), possesses a tertiary sulfonamide and lacks this HBD capacity. This structural difference is quantifiable: N-(methylsulfonyl)-β-alanine has an HBD count of 2 (one from carboxylic acid, one from sulfonamide NH), whereas the N-methyl analog has an HBD count of 1 (carboxylic acid only) .

Hydrogen bonding SAR Medicinal chemistry Synthetic intermediate

LogD (pH 7.4) Differential: Impact on Physiological Distribution and Assay Behavior

The distribution coefficient (LogD) at physiological pH (7.4) is a key predictor of a compound's behavior in biological assays and its potential for oral absorption. N-(Methylsulfonyl)-β-alanine, being predominantly ionized at pH 7.4 due to its carboxylic acid moiety (pKa ~4), exhibits a highly negative LogD. Comparative data from predicted values show a LogD of -4.94 for the target compound, while its N-methyl analog, N-methyl-N-(methylsulfonyl)-β-alanine, has a calculated LogD of -4.65, reflecting a slightly higher lipophilicity under physiological conditions due to N-methylation [1].

LogD Distribution coefficient Bioavailability ADME

Synthetic Utility: N-(Methylsulfonyl)-β-alanine as an Intermediate in Antidiabetic Agent Synthesis

N-(Methylsulfonyl)-β-alanine serves as a specific building block in the synthesis of sulfonamide-containing bioactive molecules, a role for which unsubstituted β-alanine or N-alkylated analogs are not directly suited due to differences in amine nucleophilicity and sulfonamide stability. Specifically, it has been employed as a key intermediate in the synthesis of tryptoline-3-carboxylic acid derivatives, including compounds screened for in vivo antidiabetic activity. In this context, the methylsulfonyl group is introduced onto the β-alanine moiety before further coupling reactions [1]. While direct comparator data for yield or purity in this specific transformation are not available from the source, the documented use confirms its functional role in a defined synthetic pathway.

Synthetic intermediate Sulfonamide Tryptoline Antidiabetic

Commercial Purity and Physical Form Consistency for Reproducible Research

For research and industrial applications requiring reproducible outcomes, the consistent commercial specification of N-(methylsulfonyl)-β-alanine is a key differentiator from less well-defined or custom-synthesized analogs. The compound is commercially available from multiple suppliers (e.g., Hit2Lead, BOC Sciences, CymitQuimica) with a standard purity specification of 95-97% and is provided as a solid (typically a beige powder) . In contrast, closely related analogs like N-methyl-N-(methylsulfonyl)-β-alanine may have varying or less established commercial purity standards .

Purity Quality control Procurement Reproducibility

N-(Methylsulfonyl)-beta-alanine: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Lead Compound Lipophilicity and Permeability

For medicinal chemists engaged in hit-to-lead optimization or scaffold hopping, N-(methylsulfonyl)-β-alanine presents a valuable tool for modulating lipophilicity. The ~2 log unit increase in LogP compared to β-alanine allows researchers to explore the impact of increased lipophilicity on membrane permeability, target engagement, and off-target binding without introducing a large aromatic or alkyl group. This property is particularly relevant in CNS drug discovery or in projects targeting intracellular proteins where passive diffusion is a limiting factor. Procuring this compound, rather than the parent β-alanine, enables direct incorporation into a compound library or synthetic intermediate for systematic SAR studies.

Chemical Biology: Probing Hydrogen Bond-Dependent Interactions

In chemical biology and probe development, the specific hydrogen bond donor (HBD) capacity of the secondary sulfonamide in N-(methylsulfonyl)-β-alanine is a critical design element. Researchers investigating the role of sulfonamide NH groups in enzyme inhibition (e.g., carbonic anhydrase, proteases) or protein-protein interactions can use this compound as a building block or a matched-pair control. The absence of this HBD in the N-methyl analog makes the target compound the appropriate choice for experiments designed to validate the contribution of this specific interaction. Procuring N-(methylsulfonyl)-β-alanine ensures the intended hydrogen bonding pharmacophore is present.

Synthetic Chemistry: Construction of Sulfonamide-Containing Bioactive Scaffolds

For synthetic chemists building libraries of sulfonamide-based compounds, N-(methylsulfonyl)-β-alanine serves as a ready-made, high-purity (≥95%) building block. Its documented use in the synthesis of tryptoline-derived antidiabetic agents [1] validates its utility in established medicinal chemistry pathways. Procuring this pre-formed sulfonamide intermediate streamlines the synthetic route, avoiding the separate steps of introducing and then functionalizing the methylsulfonyl group onto a β-alanine core. This improves overall synthetic efficiency and yield consistency for multi-step research syntheses.

Analytical Chemistry: Method Development and Chromatographic Standardization

The distinct physicochemical profile of N-(methylsulfonyl)-β-alanine, particularly its LogD₇.₄ of -4.94 [2], makes it suitable for use as a polar, ionizable standard in LC-MS method development or as a retention time marker in hydrophilic interaction liquid chromatography (HILIC). Its high aqueous solubility and consistent commercial quality support its use in preparing calibration standards or quality control samples for analytical assays where β-alanine or other analogs would co-elute or exhibit different ionization efficiency. Procuring the compound with a defined purity (≥95%) is essential for this analytical application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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